Camicinal

Catalog No.
S522542
CAS No.
923565-21-3
M.F
C25H33FN4O
M. Wt
424.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camicinal

CAS Number

923565-21-3

Product Name

Camicinal

IUPAC Name

1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone

Molecular Formula

C25H33FN4O

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1

InChI Key

RZKDEGZIFSJVNA-IBGZPJMESA-N

SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

camicinal, GSK962040, N-(3-fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F

Isomeric SMILES

C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F

Description

The exact mass of the compound Camicinal is 424.2638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Camicinal is a synthetic compound that mimics the effects of the natural hormone motilin. Motilin is produced in the stomach and plays a crucial role in regulating gastrointestinal motility, specifically promoting gastric emptying []. Due to its motilin-like properties, camicinal has been explored in scientific research for various applications related to gastrointestinal function.

Potential Therapeutic Agent for Gastroparesis

Gastroparesis is a condition characterized by delayed stomach emptying, leading to nausea, vomiting, bloating, and abdominal pain. Research suggests that camicinal, by mimicking motilin's action, could stimulate gastric contractions and improve emptying in patients with gastroparesis []. Studies have investigated the efficacy of camicinal in animal models and small clinical trials, showing promising results in accelerating gastric emptying []. However, further research, including larger clinical trials, is needed to establish camicinal as a safe and effective treatment for gastroparesis.

Understanding Motilin Receptor Function

The motilin receptor, located on gastric smooth muscle cells, is responsible for motilin's effects on gastric motility. Camicinal serves as a valuable research tool to study the motilin receptor and its role in gastrointestinal function. Scientists can use camicinal to investigate the mechanisms by which the motilin receptor regulates gastric contractions and emptying []. This research can contribute to the development of new drugs targeting the motilin receptor for various gastrointestinal disorders.

Investigating Gastric Motility Mechanisms

Camicinal's ability to stimulate gastric contractions makes it a useful tool for researchers studying the mechanisms that regulate gastric motility. By observing the effects of camicinal on gastric emptying and muscle contractions, scientists can gain insights into the complex interplay between hormones, neural pathways, and smooth muscle activity in the stomach []. This research can lead to a better understanding of how the digestive system functions and identify potential therapeutic targets for gastrointestinal motility disorders.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

424.2638

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3C8348951H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Motilin
MLNR [HSA:2862] [KO:K05266]

Pictograms

Irritant

Irritant

Other CAS

923565-21-3

Wikipedia

Camicinal

Dates

Modify: 2023-07-15
1: Barshop K, Kuo B. The investigational drug camicinal for the treatment of gastroparesis. Expert Opin Investig Drugs. 2015 Jan;24(1):133-140. Epub 2014 Oct 24. PubMed PMID: 25341626.
2: Broad J, Góralczyk A, Mannur K, Dukes GE, Sanger GJ. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach. Neurogastroenterol Motil. 2014 Jun;26(6):851-61. doi: 10.1111/nmo.12338. Epub 2014 Apr 20. PubMed PMID: 24750304.
3: Sanger GJ. Ghrelin and motilin receptor agonists: time to introduce bias into drug design. Neurogastroenterol Motil. 2014 Feb;26(2):149-55. doi: 10.1111/nmo.12300. Review. PubMed PMID: 24438586.
4: Sanger GJ, Wang Y, Hobson A, Broad J. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. Br J Pharmacol. 2013 Dec;170(7):1323-32. doi: 10.1111/bph.12075. PubMed PMID: 23189978; PubMed Central PMCID: PMC3838679.
5: Depoortere I. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? Br J Pharmacol. 2012 Oct;167(4):760-2. doi: 10.1111/j.1476-5381.2012.02046.x. PubMed PMID: 22616752; PubMed Central PMCID: PMC3575776.
6: Broad J, Mukherjee S, Samadi M, Martin JE, Dukes GE, Sanger GJ. Regional- and agonist-dependent facilitation of human neurogastrointestinal functions by motilin receptor agonists. Br J Pharmacol. 2012 Oct;167(4):763-74. doi: 10.1111/j.1476-5381.2012.02009.x. PubMed PMID: 22537158; PubMed Central PMCID: PMC3575777.
7: Leming S, Broad J, Cozens SJ, Otterson M, Winchester W, Lee K, Dukes GE, Sanger GJ. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. Neurogastroenterol Motil. 2011 Oct;23(10):958-e410. doi: 10.1111/j.1365-2982.2011.01770.x. Epub 2011 Sep 5. PubMed PMID: 21895874.
8: Tack J, Janssen P. Emerging drugs for functional dyspepsia. Expert Opin Emerg Drugs. 2011 Jun;16(2):283-92. doi: 10.1517/14728214.2011.558502. Epub 2011 Mar 17. Review. PubMed PMID: 21413902.
9: Sanger GJ, Westaway SM, Barnes AA, Macpherson DT, Muir AI, Jarvie EM, Bolton VN, Cellek S, Näslund E, Hellström PM, Borman RA, Unsworth WP, Matthews KL, Lee K. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterol Motil. 2009 Jun;21(6):657-64, e30-1. doi: 10.1111/j.1365-2982.2008.01270.x. PubMed PMID: 19374732.
10: Westaway SM, Brown SL, Fell SC, Johnson CN, MacPherson DT, Mitchell DJ, Myatt JW, Stanway SJ, Seal JT, Stemp G, Thompson M, Lawless K, McKay F, Muir AI, Barford JM, Cluff C, Mahmood SR, Matthews KL, Mohamed S, Smith B, Stevens AJ, Bolton VJ, Jarvie EM, Sanger GJ. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-pi peridinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. J Med Chem. 2009 Feb 26;52(4):1180-9. doi: 10.1021/jm801332q. PubMed PMID: 19191554.

Explore Compound Types